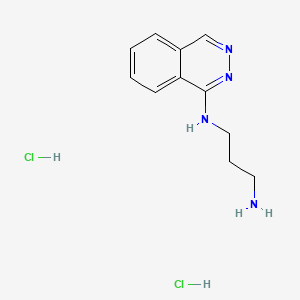
4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid is a chemical compound with the molecular formula C7H12F3NO3S and a molecular weight of 247.2353 g/mol . This compound is known for its unique structure, which includes an amino group, a methylsulfanyl group, and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic routes often include the following steps:
Formation of the Amino Group:
Addition of the Methylsulfanyl Group:
Incorporation of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the compound, which can be done through esterification or other suitable reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and methylsulfanyl groups can undergo substitution reactions with suitable reagents.
Hydrolysis: The trifluoroacetic acid moiety can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The trifluoroacetic acid moiety can influence the compound’s solubility and stability, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid can be compared with other similar compounds, such as:
4-amino-1-(methylsulfanyl)butan-2-one: Lacks the trifluoroacetic acid moiety, which may affect its solubility and reactivity.
4-amino-1-(methylsulfanyl)butan-2-ol: Contains a hydroxyl group instead of a ketone, leading to different chemical properties and reactivity.
4-amino-1-(methylsulfanyl)butan-2-one, hydrochloride: Contains a hydrochloride salt instead of trifluoroacetic acid, which may influence its stability and solubility.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.
Propiedades
IUPAC Name |
4-amino-1-methylsulfanylbutan-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS.C2HF3O2/c1-8-4-5(7)2-3-6;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHNMCUTOALKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride, trans](/img/structure/B6609119.png)
![rac-methyl (1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6609120.png)


![rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis](/img/structure/B6609147.png)

![6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609160.png)
![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)


![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
